molecular formula C11H12FNO2Si B8724868 ((2-Fluoro-5-nitrophenyl)ethynyl)trimethylsilane

((2-Fluoro-5-nitrophenyl)ethynyl)trimethylsilane

Cat. No. B8724868
M. Wt: 237.30 g/mol
InChI Key: SMRCYJAYINPOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993565B2

Procedure details

1.126 ml of ethynyl(trimethyl)silane, 55 mg of triphenylphosphine and 24 mg of palladium (2+) acetate are added to a solution of 1.169 g of 2-bromo-1-fluoro-4-nitrobenzene in 13 ml of triethylamine with stirring and under argon. After four and a half hours at a temperature of 100° C., the reaction medium is cooled and the insoluble material is filtered off through sintered glass. The filtrate is concentrated to dryness under reduced pressure. After two silica column purifications, eluent: 90/10 heptane/EtOAc then 955 heptane/EtOAc, 460 mg of [(2-fluoro-5-nitrophenyl)ethynyl](trimethyl)silane are obtained in the form of a yellow solid, the characteristics of which are the following:
Quantity
1.126 mL
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
1.169 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
24 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Si:3]([CH3:6])([CH3:5])[CH3:4])#[CH:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:27]1[CH:32]=[C:31]([N+:33]([O-:35])=[O:34])[CH:30]=[CH:29][C:28]=1[F:36]>C(N(CC)CC)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:36][C:28]1[CH:29]=[CH:30][C:31]([N+:33]([O-:35])=[O:34])=[CH:32][C:27]=1[C:2]#[C:1][Si:3]([CH3:6])([CH3:5])[CH3:4] |f:4.5.6|

Inputs

Step One
Name
Quantity
1.126 mL
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
Quantity
55 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.169 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])F
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
24 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring and under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After four and a half hours at a temperature of 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium is cooled
FILTRATION
Type
FILTRATION
Details
the insoluble material is filtered off through sintered glass
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.